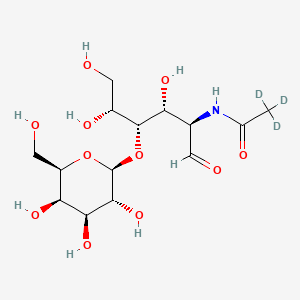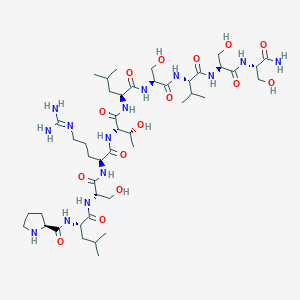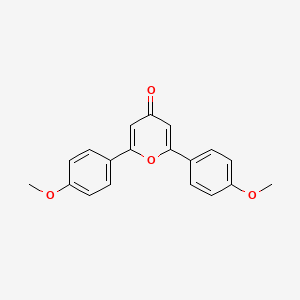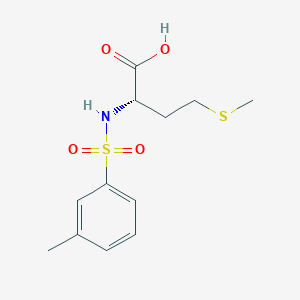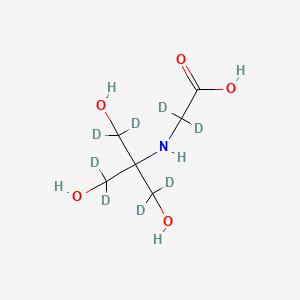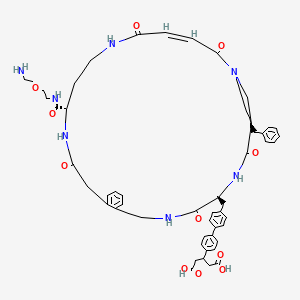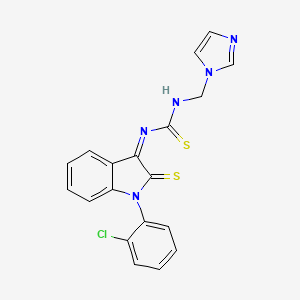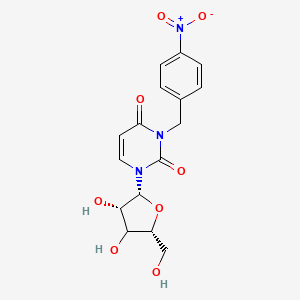
N3-(4-Nitrobenzyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(4-Nitrobenzyl)uridine: is a uridine analog, a type of nucleoside analog. Uridine itself is a naturally occurring nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-Nitrobenzyl)uridine typically involves the reaction of uridine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the N3 position of uridine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N3-(4-Nitrobenzyl)uridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols
Major Products:
Oxidation: Formation of N3-(4-Aminobenzyl)uridine.
Reduction: Formation of N3-(4-Aminobenzyl)uridine.
Substitution: Formation of various substituted uridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N3-(4-Nitrobenzyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of antiviral and anticancer drugs.
Mécanisme D'action
N3-(4-Nitrobenzyl)uridine exerts its effects by mimicking the structure of uridine and interacting with various biological targets. It can be incorporated into nucleic acids, affecting their structure and function. The nitrobenzyl group can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
N3-Benzyluridine: Similar structure but lacks the nitro group.
N3-(4-Aminobenzyl)uridine: Similar structure but with an amino group instead of a nitro group.
N3-(4-Methoxybenzyl)uridine: Similar structure but with a methoxy group instead of a nitro group
Uniqueness: N3-(4-Nitrobenzyl)uridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C16H17N3O8 |
|---|---|
Poids moléculaire |
379.32 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1 |
Clé InChI |
BEJXWOPDLNHEKD-HYIGYNPQSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


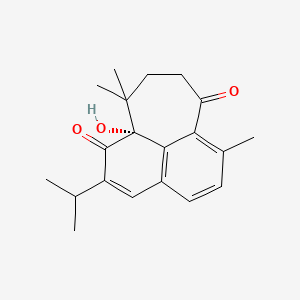
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
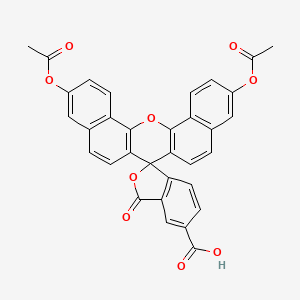
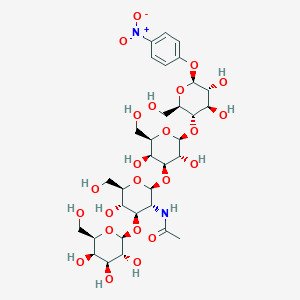
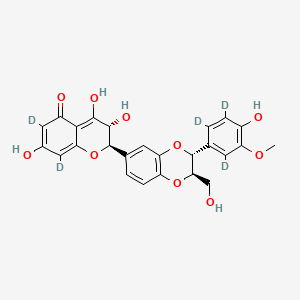
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
